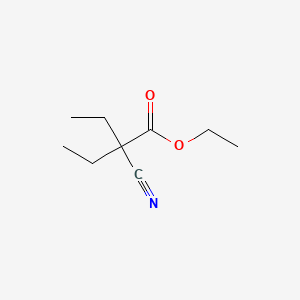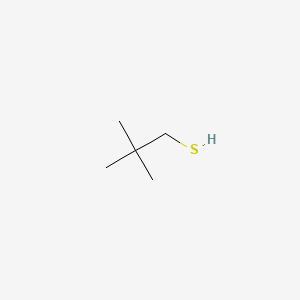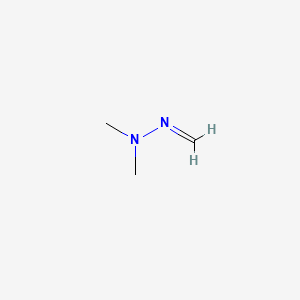![molecular formula C27H20N6NaO7 B1329484 Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt CAS No. 2829-42-7](/img/structure/B1329484.png)
Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt
Descripción general
Descripción
Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt is a useful research compound. Its molecular formula is C27H20N6NaO7 and its molecular weight is 563.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
Jin et al. (2014) explored organic salts derived from benzoic acid derivatives, focusing on their crystal structures and hydrogen bonding interactions. They discovered that these compounds form complex 3D frameworks due to their extensive intermolecular hydrogen bonds and other noncovalent interactions (Jin et al., 2014).
Electrochemical Behavior
Nigović et al. (2005) conducted electroanalytical studies on biologically active azosalicylic acids, including a derivative of benzoic acid. They developed a sensitive analytical method using square-wave voltammetry based on the adsorptive stripping technique (Nigović et al., 2005).
Liquid Crystalline Compounds
Hadi and Jber (2017) synthesized liquid crystalline compounds derived from di- and tri-hydroxy benzoic acids. Their study included characterizing these compounds using various techniques and discussing their liquid crystalline properties (Hadi & Jber, 2017).
Biological Activity
Orjala et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves, which showed antimicrobial and molluscicidal activity. This highlights the potential of benzoic acid derivatives in medicinal and biological research (Orjala et al., 1993).
Coordination Polymers
Ji et al. (2012) reported on the synthesis, crystal structures, and properties of coordination polymers involving benzoic acid derivatives. They found that these polymers exhibit structural diversity and potential for various applications due to their unique properties (Ji et al., 2012).
Mecanismo De Acción
Target of Action
Direct Yellow 26, also known as DIRECT FAST LIGHT YELLOW 2G, Direct Fast Yellow 5GL, or Benzoic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt, is primarily used as a dyeing agent . Its primary target is cotton fabrics , where it binds to the fibers and imparts a yellow color.
Mode of Action
The mode of action of Direct Yellow 26 involves adsorption onto cotton fibers . The dye molecules interact with the cotton fibers, binding to them and imparting their color. This process is facilitated by the chemical structure of the dye, which allows it to form strong bonds with the cotton fibers.
Pharmacokinetics
The dye’s solubility and stability are important factors that influence its effectiveness as a dyeing agent .
Result of Action
The result of Direct Yellow 26’s action is the imparting of a yellow color to cotton fabrics . The dye binds to the fibers of the fabric, resulting in a change in color. The intensity of the color can be controlled by adjusting the concentration of the dye.
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt' involves the reaction of 3,3'-dihydroxybenzidine with 4,4'-isopropylidenediphenyl diisocyanate, followed by diazotization of the resulting product and coupling with sodium salicylate.", "Starting Materials": [ "3,3'-dihydroxybenzidine", "4,4'-isopropylidenediphenyl diisocyanate", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium salicylate" ], "Reaction": [ "Step 1: 3,3'-dihydroxybenzidine is reacted with 4,4'-isopropylidenediphenyl diisocyanate in the presence of a suitable solvent and catalyst to form the intermediate product.", "Step 2: The intermediate product is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 3: The diazonium salt intermediate is then coupled with sodium salicylate in the presence of sodium hydroxide to form the final product, Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt'." ] } | |
| 2829-42-7 | |
Fórmula molecular |
C27H20N6NaO7 |
Peso molecular |
563.5 g/mol |
Nombre IUPAC |
disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C27H20N6O7.Na/c34-23-11-9-19(13-21(23)25(36)37)32-30-17-5-1-15(2-6-17)28-27(40)29-16-3-7-18(8-4-16)31-33-20-10-12-24(35)22(14-20)26(38)39;/h1-14,34-35H,(H,36,37)(H,38,39)(H2,28,29,40); |
Clave InChI |
FOOLSOAZDIFDRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)N=NC4=CC(=C(C=C4)O)C(=O)O.[Na] |
| 2829-42-7 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















